molecular formula C23H24N2O3 B214613 4-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)butanenitrile

4-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)butanenitrile

Cat. No. B214613
M. Wt: 376.4 g/mol
InChI Key: XFWQTVUOZMAKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)butanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)butanenitrile involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of several enzymes that are essential for cancer cell survival, including topoisomerase II, DNA polymerase, and ribonucleotide reductase.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to have several other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)butanenitrile in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)butanenitrile. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the development of new formulations that can improve the solubility of the compound in water. Additionally, further studies are needed to explore the potential of this compound in other scientific research applications, such as in the treatment of other diseases besides cancer.

Synthesis Methods

The synthesis of 4-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)butanenitrile involves a series of chemical reactions. The starting materials include 4-(4-bromophenyl)butan-2-one, ethyl cyanoacetate, and 1,2-diaminobenzene. The reaction involves the condensation of 4-(4-bromophenyl)butan-2-one and ethyl cyanoacetate to form 4-(4-bromophenyl)-3-buten-2-one. This intermediate is then reacted with 1,2-diaminobenzene to form the final product, this compound.

Scientific Research Applications

4-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)butanenitrile has been found to have potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

4-[3-hydroxy-2-oxo-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-1-yl]butanenitrile

InChI

InChI=1S/C23H24N2O3/c1-16(2)17-9-11-18(12-10-17)21(26)15-23(28)19-7-3-4-8-20(19)25(22(23)27)14-6-5-13-24/h3-4,7-12,16,28H,5-6,14-15H2,1-2H3

InChI Key

XFWQTVUOZMAKOW-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O

Origin of Product

United States

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